2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide
Description
2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole ring substituted with a nitro group at the 4-position and a methyl group at the 5-position. The acetamide moiety is attached to the pyrazole via a methylene bridge.
Properties
Molecular Formula |
C6H8N4O3 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-(5-methyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C6H8N4O3/c1-4-5(10(12)13)2-8-9(4)3-6(7)11/h2H,3H2,1H3,(H2,7,11) |
InChI Key |
NSMRNXKCSHRBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide typically involves the reaction of 5-methyl-4-nitro-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature . The general reaction scheme is as follows:
- Dissolve 5-methyl-4-nitro-1H-pyrazole and triethylamine in dichloromethane.
- Add chloroacetyl chloride dropwise while maintaining the temperature with an ice-water bath.
- Stir the reaction mixture for a specified time to complete the reaction.
- Isolate the product by filtration and purify it using standard techniques like recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring safety protocols are in place, and using industrial-grade equipment for mixing, temperature control, and purification.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an androgen receptor antagonist, which could be useful in the treatment of prostate cancer.
Biological Studies: The compound’s derivatives have shown anti-proliferative activity against cancer cell lines, making it a candidate for further biological evaluation.
Chemical Synthesis: As a pyrazole derivative, it serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with molecular targets such as androgen receptors. By binding to these receptors, it can inhibit their activity, which is crucial in the progression of certain cancers like prostate cancer . The compound’s structure allows it to fit into the receptor’s binding site, blocking the natural ligand and preventing receptor activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The compound shares structural similarities with several acetamide derivatives reported in the literature. Key comparisons include:
Phenoxyacetamide Derivatives
- WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): Features a phenoxy group and a triazole ring. Unlike 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide, WH7 lacks a pyrazole ring but retains the acetamide backbone. Its herbicidal activity is linked to auxin-like signaling, suggesting that pyrazole substitution may alter target specificity .
- Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide): Contains a dichlorophenoxy group and a pyridine ring. The nitro group in 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide may confer distinct electronic properties compared to the chloro substituents in compound 533, influencing solubility or receptor binding .
Benzothiazole Acetamides
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide : Reported in a European patent, this compound substitutes the pyrazole with a benzothiazole ring. The trifluoromethyl group enhances lipophilicity, whereas the nitro group in the pyrazole derivative may increase polarity or reactivity .
Pyrazole-Based Analogues
- The nitro group in 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide could mimic electron-withdrawing effects seen in chlorinated analogues .
Physicochemical and Functional Properties
A comparative analysis of molecular properties is summarized below:
Key Observations :
- Steric Considerations: The pyrazole ring’s compact structure contrasts with bulkier benzothiazole or phenoxy groups, suggesting differences in membrane permeability or enzyme active-site interactions.
Biological Activity
2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide is characterized by a pyrazole ring substituted with a methyl and nitro group, along with an acetamide functional group. These structural features contribute to its biological activity.
The mechanism of action of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide involves several pathways:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It can interact with various receptors, modulating signaling pathways that affect cellular functions.
- Cellular Processes : The compound impacts cell proliferation and apoptosis, making it a candidate for anticancer therapy.
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazole derivatives, including 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
The compound has shown significant cytotoxicity across multiple cancer cell lines, indicating its potential as an anticancer agent.
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. In vitro studies have demonstrated that compounds like 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation.
Case Studies
A notable study evaluated the efficacy of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
